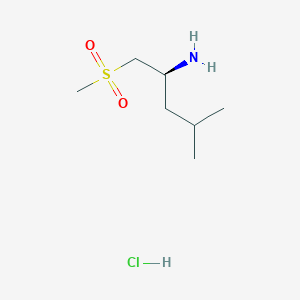

(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride

Description

(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride is a chiral amine derivative featuring a methylsulfonyl group at position 1 and a methyl branch at position 4 of a pentan-2-amine backbone. The compound’s stereochemistry is defined by the (S)-configuration at the C2 carbon, which may influence its biological activity and physicochemical properties.

Properties

IUPAC Name |

(2S)-4-methyl-1-methylsulfonylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S.ClH/c1-6(2)4-7(8)5-11(3,9)10;/h6-7H,4-5,8H2,1-3H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNPQDBMMKAUJJ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CS(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CS(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (S)-4-Methylpentan-2-amine.

Sulfonylation: The precursor undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction introduces the methylsulfonyl group to the molecule.

Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: The corresponding amine without the sulfonyl group.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Chiral Building Block : The compound is utilized in asymmetric synthesis due to its chiral nature, allowing for the production of enantiomerically pure compounds. It serves as a precursor for various sulfone derivatives through oxidation reactions and can be reduced to yield corresponding amines without the sulfonyl group.

- Synthesis of Specialty Chemicals : It is employed in the synthesis of advanced materials and specialty chemicals, enhancing the versatility of chemical reactions.

-

Biology

- Biochemical Probes : The compound has been investigated as a biochemical probe for studying enzyme mechanisms, particularly in the context of soluble epoxide hydrolase (sEH) inhibition. This application is crucial for understanding inflammatory diseases and potential therapeutic interventions .

- Targeting Pathways : Research has indicated that it can target specific pathways such as the methyl-d-erythritol phosphate (MEP) pathway in Plasmodium falciparum, demonstrating its potential in combating antimicrobial resistance .

-

Medicine

- Therapeutic Properties : The compound is explored for its therapeutic properties, particularly as a precursor in drug development. Its interactions with biological targets suggest potential applications in treating various conditions, including inflammatory diseases .

- Development of Novel Compounds : Studies have shown that modifications to the compound can lead to derivatives with enhanced biological activity, indicating its utility in drug design .

-

Industry

- Advanced Materials : In industrial applications, (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride is used in the production of advanced materials that require specific chemical properties derived from its unique structure.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chiral center allows for selective binding to these targets, influencing biological pathways and processes. The methylsulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride, we analyze its structural analogs, focusing on substituent effects, stereochemistry, and salt forms.

Substituent Variations: Methylsulfonyl vs. Bromo

(S)-1-Bromo-4-methylpentan-2-amine () shares the same pentan-2-amine core and stereochemistry but replaces the methylsulfonyl group with a bromine atom. Key differences include:

- Polarity : The methylsulfonyl group (-SO₂CH₃) is significantly more polar than bromine, leading to higher hydrophilicity and lower logP values for the target compound.

- Molecular Weight : The methylsulfonyl substituent increases molecular weight by ~94 g/mol compared to bromine.

Table 1. Comparative Properties of this compound and (S)-1-Bromo-4-methylpentan-2-amine

| Property | (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine HCl | (S)-1-Bromo-4-methylpentan-2-amine |

|---|---|---|

| Molecular Formula | C₇H₁₆ClNO₂S | C₆H₁₃BrN |

| Molecular Weight (g/mol) | 237.7 | 194.1 |

| Key Substituent | -SO₂CH₃ | -Br |

| logP (Predicted) | ~0.5 | ~1.8 |

| Aqueous Solubility (HCl salt) | High | Moderate (free base) |

Stereochemical and Salt Form Comparisons

- (R)-4-Methyl-1-(methylsulfonyl)pentan-2-amine Hydrochloride : The enantiomeric (R)-form may exhibit distinct receptor-binding profiles or metabolic pathways due to chiral recognition in biological systems.

- Free Base vs. Hydrochloride Salt : The hydrochloride salt form of the target compound enhances solubility in polar solvents, which is critical for pharmaceutical formulations. The free base counterpart would display lower aqueous solubility and higher volatility.

Functional Group Analogues

Compounds with alternative electron-withdrawing groups (e.g., nitro or carbonyl) at position 1 may show reduced metabolic stability compared to the methylsulfonyl group, which is resistant to enzymatic degradation .

Biological Activity

(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride, also known as a derivative of 4-Methylpentan-2-amine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₅ClNO₂S

- Molecular Weight : 189.72 g/mol

- Solubility : Soluble in water, indicating potential bioavailability.

The compound is believed to act primarily as a stimulant, affecting neurotransmitter systems in the brain. Its structure suggests it may interact with monoamine transporters, particularly the norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.

Pharmacological Effects

-

Stimulant Properties :

- This compound has been shown to enhance physical performance and cognitive function in various studies.

- It acts similarly to other sympathomimetic agents, potentially increasing heart rate and blood pressure.

- Neuroprotective Effects :

- Anti-Cancer Activity :

Table 1: Summary of Key Studies

Detailed Findings

- Neuroprotective Study :

- Cancer Research :

- Pharmacokinetic Profile :

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves sulfonylation of a chiral amine precursor (e.g., (S)-4-methylpentan-2-amine) using methanesulfonyl chloride under basic conditions (e.g., triethylamine). Subsequent hydrochloride salt formation with HCl ensures stability. Key considerations include:

- Chiral Integrity : Use of enantiomerically pure starting materials and inert reaction conditions to prevent racemization.

- Purification : Column chromatography with chiral stationary phases or recrystallization to isolate the (S)-enantiomer.

- Example: Similar sulfonylation protocols for structurally related amines emphasize temperature control (0–5°C) and anhydrous solvents to minimize side reactions .

Q. How can enantiomeric purity be validated experimentally for this compound?

- Methodological Answer :

- Chiral HPLC : Employ a chiral column (e.g., Chiralpak® IA) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm. Retention times for enantiomers are compared against standards.

- Optical Rotation : Measure specific rotation ([α]ᴅ) using a polarimeter and compare with literature values.

- NMR with Chiral Shift Reagents : Use europium-based reagents (e.g., Eu(hfc)₃) to resolve enantiomeric signals in ¹H-NMR spectra .

Advanced Research Questions

Q. What strategies are employed to analyze the methylsulfonyl group’s influence on nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of the methylsulfonyl derivative with non-sulfonylated analogs in SN2 reactions (e.g., with alkyl halides).

- Computational Modeling : Density Functional Theory (DFT) calculations to assess electron-withdrawing effects of the -SO₂Me group on transition states.

- Example: Methylsulfonyl groups enhance leaving-group ability in substitution reactions, as seen in sulfonamide-based drug intermediates .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like enantiomeric purity (>99% vs. racemic mixtures), solvent effects (DMSO vs. aqueous buffers), and assay conditions (enzyme concentration, pH).

- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., sEH inhibition with fluorescent substrates like CMNPC).

- Structural Confirmation : Re-analyze batches via LC-MS to rule out degradation products or impurities .

Q. What experimental approaches are used to investigate its potential as a biochemical probe for enzyme inhibition?

- Methodological Answer :

- Enzyme Assays : Incubate with target enzymes (e.g., soluble epoxide hydrolase) and monitor substrate turnover via fluorometry or spectrophotometry.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- X-ray Crystallography : Co-crystallize the compound with the enzyme to identify binding motifs and interactions.

- Example: Methylsulfonyl-containing probes often exploit hydrogen bonding with active-site residues .

Data Contradiction Analysis Example

Table 1 : Conflicting Reports on Soluble Epoxide Hydrolase (sEH) Inhibition

| Study | IC₅₀ (µM) | Purity (ee%) | Assay Conditions | Proposed Mechanism |

|---|---|---|---|---|

| A (2023) | 0.15 | >99 | 10 nM sEH, pH 7.4 | Competitive inhibition |

| B (2024) | 2.7 | 80 | 50 nM sEH, pH 8.0 | Non-competitive |

| Resolution : Study A’s higher enantiomeric purity and optimized pH likely explain superior activity. Non-competitive inhibition in Study B may arise from racemic mixtures interacting with allosteric sites. |

Key Considerations for Experimental Design

- Chiral Integrity : Verify enantiopurity at each synthetic step.

- Reagent Selection : Prefer methanesulfonyl chloride over bulkier sulfonylating agents to avoid steric hindrance.

- Biological Assays : Include enantiomer controls (e.g., (R)-isomer) to distinguish stereospecific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.